Thieno[3,2-b]pyridine-5-carbonitrile
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Overview
Description
Thieno[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5-carbonitrile typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-b]pyridine-5-carboxylic acid, while reduction may yield thieno[3,2-b]pyridine-5-methanol .
Scientific Research Applications
Thieno[3,2-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It has been investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation .
Comparison with Similar Compounds
Thieno[3,2-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine: Known for its antiviral and anticancer properties.
Thieno[3,4-b]pyridine: Known for its anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
86344-87-8 |
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Molecular Formula |
C8H4N2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
thieno[3,2-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H |
InChI Key |
AJUZQNNCFOSRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1C#N |
Origin of Product |
United States |
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